Formamido(oxo)acetic acid
CAS No.: 135432-31-4
Cat. No.: VC19105239
Molecular Formula: C3H3NO4
Molecular Weight: 117.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135432-31-4 |
|---|---|
| Molecular Formula | C3H3NO4 |
| Molecular Weight | 117.06 g/mol |
| IUPAC Name | 2-formamido-2-oxoacetic acid |
| Standard InChI | InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6) |
| Standard InChI Key | YBZDGSOITMGUNZ-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)NC(=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Spectral Data and Confirmation
Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands:
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C=O stretch: 1720–1680 cm⁻¹ (oxo and carboxylic acid groups) .
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C-N stretch: 1250–1020 cm⁻¹ (amide linkage) .
Nuclear magnetic resonance (¹H NMR) spectra further corroborate structural features, with signals at δ 8.2–8.5 ppm (amide proton) and δ 2.5–3.0 ppm (acetic acid methylene protons) . Mass spectrometry of the C₁₂H₁₂N₂O₅ derivative shows a molecular ion peak at m/z 264, consistent with its formula weight .
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of formamido(oxo)acetic acid derivatives typically involves multi-step reactions:
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Formamide Incorporation: Reacting primary amines with formylating agents (e.g., formic acid or acetic formic anhydride) .
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Oxo Group Introduction: Oxidation of secondary alcohols or ketones using agents like pyridinium chlorochromate (PCC) .
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Acetic Acid Conjugation: Esterification or amidation reactions to attach the acetic acid moiety .
For instance, the synthesis of 2-{[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]formamido}acetic acid involves:
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Condensation of 4-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde with glycine under acidic conditions .
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Purification via recrystallization from ethanol/water mixtures, yielding a white crystalline solid .
Catalytic Innovations
Recent advances in CO₂ hydrogenation, as explored by Su et al. , suggest potential routes for greener synthesis. Ru-based catalysts immobilized on SiO₂ aerogels facilitate formate production from CO₂ and H₂, which could be adapted for formamido(oxo)acetic acid precursors .
Physicochemical Properties
Solubility and Stability
Formamido(oxo)acetic acid derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with degradation products including CO₂ and formamide .
Acid-Base Behavior
The compound’s pKa values are estimated as:
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Amide proton: ~9.8 .
This dual acidity enables zwitterionic forms in physiological pH ranges, influencing its reactivity and biological interactions .
Biological and Industrial Applications
Industrial Relevance
Formamido(oxo)acetic acid serves as:
Future Directions and Challenges
Research Gaps
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Synthetic Scalability: Current methods suffer from low yields (~35%) .
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Mechanistic Studies: Elucidating the compound’s mode of action in biological systems .
Technological Opportunities
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